molecular formula C10H13N5O2S B2844251 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034549-13-6

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No. B2844251
CAS RN: 2034549-13-6
M. Wt: 267.31
InChI Key: WUCMARUNLUHEBF-UHFFFAOYSA-N
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Description

“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a complex organic compound that contains several functional groups including a pyrazin-2-yl group, a 1H-pyrazol-1-yl group, an ethyl group, and a methanesulfonamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazin-2-yl and 1H-pyrazol-1-yl groups suggests that the compound could have interesting structural features, such as aromatic rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the methanesulfonamide group could potentially undergo hydrolysis, while the pyrazin-2-yl and 1H-pyrazol-1-yl groups could participate in various organic reactions .

Scientific Research Applications

Catalytic Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, due to its structural complexity and potential for forming stable complexes with various metals, finds significant applications in catalysis. For instance, studies on the synthesis of stable organopalladium(IV) complexes showcasing selective reductive elimination processes highlight the utility of related ligands in catalytic transformations. Such transformations are pivotal for the development of efficient synthetic pathways in organic chemistry, offering a greener alternative to traditional methods by reducing the need for harsh conditions and toxic reagents (Brown, Byers, & Canty, 1990).

Biological Activity

The compound's derivatives have shown promising biological activities, making them a subject of interest for developing new pharmaceuticals. Research involving diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes highlights the potential for these compounds to exhibit cytotoxic activity against specific cell lines, indicating their potential use in cancer therapy (Li, Song, Dai, & Tang, 2010).

Coordination Chemistry

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide and its analogs are crucial in coordination chemistry, where they act as ligands forming complexes with various metals. These complexes are studied for their unique structural properties and potential applications in catalysis, materials science, and as models for biological systems. Research on complexes with tris(pyrazolyl)methane ligands, for example, contributes to our understanding of metal-ligand interactions and the design of new coordination compounds (Bigmore, Dubberley, Kranenburg, Lawrence, Sealey, Selby, Zuideveld, Cowley, & Mountford, 2006).

Mechanism of Action

Target of Action

Related compounds such as substituted n-(pyrazin-2-yl)benzenesulfonamides have been found to target matrix metalloproteinase-8 . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential in various physiological and pathological processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Without specific studies on this compound, it’s difficult to provide detailed information .

Future Directions

The future research directions for this compound could involve further studies to fully characterize its properties, determine its potential applications, and assess its safety and efficacy .

properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-18(16,17)13-5-7-15-6-2-9(14-15)10-8-11-3-4-12-10/h2-4,6,8,13H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCMARUNLUHEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=CC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

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